2-(1H-Imidazol-1-yl)-6-[(methylthio)methyl]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine
説明
The compound 2-(1H-Imidazol-1-yl)-6-[(methylthio)methyl]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine features a pyrido[3,2-d]pyrimidine core substituted with:
- A 1H-imidazol-1-yl group at position 2,
- A morpholin-4-yl group at position 4,
- A [(methylthio)methyl] group at position 4.
This structure is optimized for interactions with kinase targets, particularly phosphatidylinositol-3-kinase (PI3K), due to the imidazole and morpholine moieties, which are common in kinase inhibitors .
特性
分子式 |
C16H18N6OS |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
4-[2-imidazol-1-yl-6-(methylsulfanylmethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C16H18N6OS/c1-24-10-12-2-3-13-14(18-12)15(21-6-8-23-9-7-21)20-16(19-13)22-5-4-17-11-22/h2-5,11H,6-10H2,1H3 |
InChIキー |
TUDCEDCSWSYSMA-UHFFFAOYSA-N |
正規SMILES |
CSCC1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)N4C=CN=C4 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
- GDC-0941 (): A thieno[3,2-d]pyrimidine derivative with a 1H-indazol-4-yl group and a piperazinylmethyl sulfone substituent. Key Difference: The thieno core (thiophene-fused pyrimidine) vs. pyrido (pyridine-fused pyrimidine) alters electronic properties and binding affinity. GDC-0941 is a potent PI3K inhibitor (IC₅₀ = 3 nM) due to its sulfone group, which enhances solubility and target interaction . Target Compound: The pyrido core may reduce metabolic instability compared to thieno analogs .
(b) Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent Modifications at Position 6
(a) Methoxymethyl vs. Methylthiomethyl
- CAS 1220114-11-3 (): 6-(methoxymethyl) instead of methylthiomethyl. Molecular Formula: C₁₆H₁₈N₆O₂ vs. C₁₆H₁₈N₆OS for the target compound.
(b) Carboxamide and Ester Derivatives
Morpholine and Imidazole Substituents
- Morpholine Role : Present in most analogs (e.g., GDC-0941, CAS 1220114-11-3), it contributes to solubility and forms hydrogen bonds with kinase ATP-binding pockets .
- Imidazole vs. Triazole/Pyrazole (): Replacing imidazole with 1,2,4-triazole () reduced antiepileptic activity, highlighting the imidazole’s critical role in π-π stacking or base pairing . 4-(dimethylamino)phenyl-imidazole derivatives () showed anti-cancer activity, suggesting the imidazole’s versatility in targeting diverse enzymes .
Pharmacological and Physicochemical Properties
Activity Profile
*Inferred from structural similarity to GDC-0941 and morpholine-imidazole pharmacophores.
Physicochemical Comparison
| Property | Target Compound | GDC-0941 | CAS 1220114-11-3 |
|---|---|---|---|
| Molecular Weight | 358.4 g/mol | 513.6 g/mol | 342.4 g/mol |
| LogP (Predicted) | ~2.8 | ~1.5 | ~1.2 |
| Water Solubility | Low | Moderate | Moderate |
| Key Functional Group | Methylthio | Sulfone | Methoxy |
- The target compound’s methylthio group balances lipophilicity and stability, avoiding the metabolic liabilities of esters or sulfones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
